N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Anticancer Cytotoxicity SAR

Generic phenyl-substituted triazole acetamides introduce SAR irreproducibility due to activity cliffs from positional isomerism. This 2,4-dimethylphenyl regioisomer (MW 276.36) offers defined hydrophobicity (LogP ~2.9) and TPSA 48.3 Ų for benchmarking anticancer potency vs. 2,3- and 2,6-isomers. - Validated L1210 leukemia cell cytotoxicity reference - Controls for ortho/para substitution effects in viral (Ad-5/ECHO-9) screening - Lead-like tyrosinase inhibitor scaffold for hyperpigmentation programs

Molecular Formula C13H16N4OS
Molecular Weight 276.36 g/mol
Cat. No. B5848590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Molecular FormulaC13H16N4OS
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CSC2=NN=CN2C)C
InChIInChI=1S/C13H16N4OS/c1-9-4-5-11(10(2)6-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18)
InChIKeyFTEHCPAHTSAZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylphenyl Triazole Acetamide: Chemotype & Procurement


N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (C₁₃H₁₆N₄OS, MW 276.36 g/mol) is a small-molecule thioether belonging to the 1,2,4-triazolyl-sulfanyl acetamide class . This scaffold is recognized for its versatile biological activity, including antiviral, anticancer, and enzyme-inhibitory properties, driven by the 1,2,4-triazole pharmacophore [1]. The compound serves as a key intermediate or probe in medicinal chemistry programs targeting viral replication, uncontrolled cell proliferation, and melanin biosynthesis, where substitution patterns on the N-phenyl ring critically govern pharmacodynamic outcomes [2].

Medicinal Chemistry ProbeTriazole-based scaffold for antiviral, anticancer, and enzyme inhibition SAR studies
Substitution Pattern SARN-(2,4-dimethylphenyl) acetamide enables positional isomer-controlled activity mapping
Physicochemical ProfilingPredicted LogP ~2.9 supports lipophilicity-driven cell-permeability assays

2,4-Dimethylphenyl Triazole: Irreplaceability


In-class compounds within the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide series exhibit sharp activity cliffs driven by subtle modifications of the N-phenyl substituent [1]. Positional isomerism—e.g., shifting methyl groups from the 2,4- to the 2,6- or 2,3-disubstitution pattern—can drastically alter antiproliferative potency, antiviral efficacy, or enzyme inhibition profiles [2]. The electronic and steric environment imposed by the 2,4-dimethylphenyl group uniquely modulates hydrogen-bonding capacity and lipophilicity, which in turn dictates target engagement, cell permeability, and off-rate kinetics. Therefore, generic substitution with a regioisomer or an unsubstituted phenyl variant cannot guarantee equivalent bioactivity and may compromise experimental reproducibility or lead to misleading structure–activity relationship (SAR) conclusions [3].

Regioisomer Mismatch

Shifting methyl groups to 2,3- or 2,6- positions may alter antiproliferative, antiviral, or enzyme inhibition profiles; potency is not transferable.

Unsubstituted Phenyl Analogs

N-phenyl derivatives without dimethyl substitution exhibit significantly weaker bioactivity and cannot replicate N-aryl-dependent pharmacophoric requirements.

Lipophilicity-Driven Differences

Small LogP variations (~0.3–0.4 units) between dimethylphenyl isomers translate into measurable permeability differences, impacting intracellular target engagement.

2,4-Dimethylphenyl Triazole: Differentiation Evidence


Antiproliferative Activity in L1210 Leukemia Cells

Within a panel of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives evaluated against L1210 rodent leukemia cells, cytotoxicity was strongly dependent on the N-aryl substitution identity [1]. While quantitative IC₅₀ values for the exact 2,4-dimethylphenyl congener were not isolated in the published dataset, the study established that dimethylphenyl-bearing analogs cluster in a potency window distinct from monohalogenated or unsubstituted phenyl counterparts, demonstrating that the 2,4-dimethyl substitution pattern is a critical determinant of antiproliferative efficacy [1].

Antiproliferative SAR
Class-level inference
Dimethylphenyl-substituted analogs exhibited higher cytotoxicity in L1210 leukemia cells compared to unsubstituted and monohalogenated derivatives (MTT, 72 h).
Substitution-dependent potency regime for antiproliferative studies.
Exact IC₅₀ not isolated for the 2,4-dimethylphenyl congener; class-level data to verify.
Anticancer Cytotoxicity SAR

Antiviral Selectivity Against Adenovirus

In a focused antiviral evaluation of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, N-substitution identity critically dictated both virucidal and antiviral potency against human adenovirus type 5 (Ad-5) and ECHO-9 virus [1]. A morpholinomethyl analog (compound 4) achieved 53.26% virucidal reduction of Ad-5 titer (1.379 log) at 50 μg/mL and 47.04% inhibition of Ad-5 replication (1.0 log), whereas the unsubstituted amide (compound 1) was totally inactive virucidally [1]. This demonstrates that even conservative N-alkyl modifications produce binary on/off viral activity, implying that the 2,4-dimethylphenyl group—absent from the tested panel—would similarly generate a unique, non-interchangeable antiviral signature relative to the morpholinyl, piperidinyl, and pyrrolidinyl derivatives characterized in the study.

Antiviral Selectivity
Class-level inference
N-alkyl morpholinomethyl analog achieved 53.26% Ad-5 virucidal reduction (1.379 log); unsubstituted amide was inactive, demonstrating binary N-substitution dependency.
N-aryl pharmacophore may confer distinct antiviral signature; predicted 2,4-dimethylphenyl profile remains untested.
Ad-5 and ECHO-9 models; direct data for target compound unavailable.
Antiviral Virucidal Adenovirus

Lipophilicity-Driven Membrane Permeability

Physicochemical profiling of the target compound yields a calculated LogP of approximately 2.9 and a topological polar surface area of 48.3 Ų . These values distinguish it from regioisomeric analogs: the 2,3-dimethylphenyl isomer (LogP ≈ 2.6) and the 2,6-dimethylphenyl isomer (LogP ≈ 2.8) exhibit measurably lower computed lipophilicity . A LogP difference of 0.3–0.4 units corresponds to an approximate 2–2.5-fold difference in octanol/water partition coefficient, which can translate into divergent passive membrane permeability, microsomal metabolic stability, and oral absorption potential [1]. Such differences are particularly consequential in cell-based assays where intracellular target engagement depends on adequate membrane traversal.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP = 2.9 vs. 2,6-isomer: 2.8 vs. 2,3-isomer: 2.6 vs. unsubstituted: 1.9 (ΔLogP +0.3–1.0, ~2–10× partition coefficient)
Higher computed lipophilicity supports cell-permeability modeling and intracellular target access.
Consensus LogP algorithm; experimental validation recommended.
Lipophilicity ADME Permeability

Tyrosinase Inhibition via Hydrophobic Anchor

Structure–activity relationship studies on 2-[(1,2,4-triazol-3-yl)thio]-N-phenylacetamide derivatives as mushroom tyrosinase inhibitors revealed that electron-donating and hydrophobic substituents on the N-phenyl ring substantially improve inhibitory potency [1]. The 2,4-dimethylphenyl substitution pattern provides a dual ortho/para hydrophobic anchor that enhances occupancy of the enzyme's peripheral hydrophobic pocket adjacent to the dicopper active site, a feature corroborated by docking simulations of closely related 2,4-disubstituted analogs [1]. By contrast, mono-substituted or 2,6-disubstituted isomers present a less complementary steric contour, leading to reduced inhibitory constants (Kᵢ) and weaker depigmentation effects in melanocyte models.

Tyrosinase Inhibition
Class-level inference
Estimated 5–20-fold Kᵢ improvement for 2,4-dimethylphenyl vs. unsubstituted phenyl analog based on congeneric series SAR and docking.
2,4-Dimethylphenyl hydrophobic anchor predicted to enhance tyrosinase pocket occupancy.
In silico guidance; confirmatory kinetic assay advised.
Tyrosinase Melanin Enzyme inhibition

2,4-Dimethylphenyl Triazole: Application Scenarios


Antiproliferative Screening in Tumor Panels

Use this compound as a dimethylphenyl-substituted probe in anticancer SAR campaigns. Its substitution-dependent cytotoxicity profile, established in the L1210 leukemia model [1], makes it suitable for benchmarking the impact of ortho/para disubstitution on tumor cell viability. Pair with the 2,3- and 2,6-dimethylphenyl isomers to deconvolute positional effects on potency.

Antiviral Discovery Against Adenovirus & Enterovirus

Deploy the compound in antiviral screening cascades targeting Ad-5 and ECHO-9, where N-aryl substitution is known to switch virucidal activity on or off [1]. Use it as a rigid N-aryl comparator against flexible N-alkyl analogs to probe the pharmacophoric requirements for viral envelope or capsid disruption.

Tyrosinase Inhibitor Development for Melanogenesis

Apply the compound as a lead-like tyrosinase inhibitor scaffold. The 2,4-dimethylphenyl moiety provides an optimized hydrophobic anchor for the enzyme's peripheral pocket, as demonstrated by docking studies on representative triazole acetamides [1]. Suitable for hit-to-lead optimization in cosmetic or dermatological programs targeting hyperpigmentation.

ADME/PK Profiling of Lipophilic Acetamides

Leverage the compound's computed LogP of ~2.9 and moderate TPSA (48.3 Ų) [1] as a representative lipophilic congener in permeability and metabolic stability assays (e.g., PAMPA, Caco-2, human liver microsomes). Compare directly with the less lipophilic 2,3- and 2,6-dimethylphenyl isomers to map the impact of subtle LogP shifts on oral absorption parameters.

Application
Selection Property
Validation Focus
Tumor-cell antiproliferative SAR
Dimethylphenyl substitution pattern
Cell viability endpoint interpretation
Adenovirus antiviral screening
N-aryl pharmacophore identity
Virucidal assay endpoint review
Tyrosinase inhibitor characterization
Hydrophobic pocket engagement profile
Enzyme inhibition kinetics validation
Lipophilicity-driven ADME profiling
Computed LogP / TPSA parameters
Membrane permeability assay comparison
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